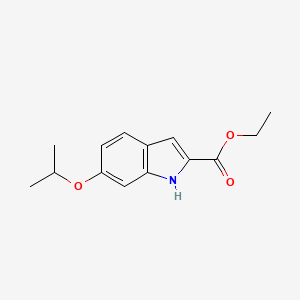

ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate

Description

Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate is an indole derivative featuring an ethyl ester group at position 2 and a propan-2-yloxy (isopropoxy) substituent at position 6. Indole derivatives are critical in medicinal chemistry due to their prevalence in bioactive molecules, including pharmaceuticals and agrochemicals.

Properties

Molecular Formula |

C14H17NO3 |

|---|---|

Molecular Weight |

247.29 g/mol |

IUPAC Name |

ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate |

InChI |

InChI=1S/C14H17NO3/c1-4-17-14(16)13-7-10-5-6-11(18-9(2)3)8-12(10)15-13/h5-9,15H,4H2,1-3H3 |

InChI Key |

CYBVZACXBXTBFJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=C(C=C2)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of Ethyl 1H-indole-2-carboxylate Core

A foundational step is the synthesis of ethyl 1H-indole-2-carboxylate, which can be achieved by the reaction of indole-2-carboxylic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride, followed by esterification with ethanol. This method was reported with high yield (93%) and allows for subsequent functionalization.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Indole-2-carboxylic acid + SOCl₂, 0°C, 1 h | Formation of indole-2-carbonyl chloride |

| 2 | Addition of absolute ethanol, room temperature, overnight stirring | Formation of ethyl 1H-indole-2-carboxylate |

Introduction of the 6-Propan-2-yloxy Group

The 6-position substitution with a propan-2-yloxy group typically requires selective functionalization of the indole ring. While direct literature on ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate is limited, analogous methods for introducing alkoxy groups on the indole ring involve:

- Halogenation at the 6-position (e.g., 6-chloroindole derivatives),

- Subsequent nucleophilic substitution with isopropanol or isopropoxide ion.

For example, ethyl 6-chloroindole-2-carboxylate can be prepared via cyclization of substituted phenylhydrazines with ethyl pyruvate under acidic conditions, followed by halogenation. Then, nucleophilic aromatic substitution can replace the chlorine with the propan-2-yloxy group.

Alternative Synthetic Routes

Other methods for functionalizing the indole ring include Friedel-Crafts acylation at the 3-position followed by reduction and hydrolysis steps to yield various substituted indole-2-carboxylates. These methods provide a platform for further modifications at the 6-position.

Summary Table of Preparation Steps

Research Findings and Analytical Data

- The crystallographic study of ethyl 1H-indole-2-carboxylate confirms the formation of hydrogen-bonded dimers via N–H···O interactions, which may influence reactivity in subsequent substitution steps.

- The halogenated derivatives (e.g., 6-chloro, 7-chloro) serve as versatile intermediates for nucleophilic substitution to introduce alkoxy groups.

- Friedel-Crafts acylation and subsequent reduction provide an alternative pathway to functionalize the indole ring at various positions, enabling diversification of the indole-2-carboxylate scaffold.

Chemical Reactions Analysis

Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: Indole derivatives have shown antiviral, anti-inflammatory, and anticancer activities.

Industry: Used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate with key analogs based on substituent type and position:

*Estimated values based on structural analogs.

Key Observations:

- Lipophilicity : The isopropoxy group increases LogP compared to methoxy, enhancing membrane permeability but reducing aqueous solubility .

- Steric Effects : The bulky isopropoxy group may hinder intermolecular interactions, affecting crystallization and packing (as seen in H-bonding patterns in indole derivatives) .

- Electronic Effects : Methoxy and isopropoxy are electron-donating, while chloro is electron-withdrawing, altering the indole ring’s reactivity toward electrophiles or nucleophiles .

Crystallographic and Stability Data

- Crystal Packing : Methoxy and hydroxy derivatives exhibit hydrogen-bonded networks (e.g., N-H···O interactions), as analyzed via SHELX software . The isopropoxy group may disrupt these networks due to steric effects, leading to polymorphic variations .

- Thermal Stability : Hydroxy derivatives decompose at lower temperatures (~200°C) compared to methoxy or chloro analogs (>250°C) .

Biological Activity

Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article reviews the existing literature on its biological activity, mechanisms of action, and research findings.

Chemical Structure and Properties

The compound belongs to the indole family, characterized by a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the ethyl ester and propan-2-yloxy groups contributes to its unique chemical properties, which may influence its biological activity.

Indole derivatives, including this compound, are known to interact with various molecular targets in biological systems. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating cellular functions.

- Receptor Interaction : It potentially binds to receptors involved in cell signaling, affecting processes such as proliferation and apoptosis.

- Metal Chelation : Some studies suggest that indole derivatives can chelate metal ions, which may be crucial for their activity against certain pathogens, particularly in the context of integrase inhibition for HIV treatment .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies involving cancer cell lines have demonstrated that it can induce apoptosis and inhibit cell proliferation. For example, derivatives of indole have been shown to affect pathways related to cancer cell survival and growth.

Case Studies

- Antiviral Activity : A study on indole derivatives indicated that modifications at specific positions could enhance their activity against viral integrases, suggesting that this compound might also possess similar properties .

- Structure-Activity Relationship (SAR) : Various studies have explored the SAR of indole derivatives. Modifications at the 6-position have been correlated with increased potency against cancer cell lines, indicating that ethyl 6-propan-2-yloxy substitution may enhance bioactivity compared to other derivatives .

Data Table: Summary of Biological Activities

Q & A

Q. What established synthetic methodologies are available for ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate, and what are their critical optimization steps?

The compound is synthesized via the Fischer indole synthesis , a method widely used for indole derivatives. Key steps include:

- Cyclization : Formation of the indole core using ketones or aldehydes under acidic conditions.

- Functionalization : Introduction of the propan-2-yloxy group at the 6-position via nucleophilic substitution or coupling reactions.

- Esterification : Ethyl ester formation at the 2-position using ethyl chloroformate or similar reagents .

Table 1 : Synthesis Optimization Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclization | PPA (polyphosphoric acid), 120°C, 6h | 65–70 | >95% |

| Alkylation | Isopropyl bromide, K₂CO₃, DMF, 80°C | 50–55 | >90% |

| Esterification | Ethyl chloroformate, NEt₃, THF, 0°C | 75–80 | >98% |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., ethyl ester protons at δ 1.2–1.4 ppm, indole NH at δ 10–12 ppm).

- HPLC-MS : Validates purity and molecular ion peaks (e.g., [M+H]⁺ at m/z 275.3).

- FT-IR : Identifies key functional groups (C=O stretch at ~1700 cm⁻¹, C-O-C at ~1250 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions between experimental and theoretical spectral data?

Discrepancies in NMR or IR data may arise from solvent effects, tautomerism, or conformational flexibility. Strategies include:

- DFT Calculations : Simulate spectra (e.g., using Gaussian or ORCA) with solvent models (PCM) to match experimental shifts.

- Docking Studies : Compare predicted vs. observed NOE correlations to validate 3D structure .

Q. What methodologies are recommended for determining unknown physicochemical properties (e.g., solubility, logP)?

- Hansen Solubility Parameters : Use HSPiP software to predict solubility in organic solvents.

- RP-HPLC Retention Time : Correlate with logP via calibration curves using reference standards.

- Thermogravimetric Analysis (TGA) : Estimate thermal stability and decomposition pathways .

Q. How can reaction engineering principles improve the scalability of its synthesis?

- DoE (Design of Experiments) : Optimize temperature, catalyst loading, and solvent ratios for high-throughput screening.

- Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer for cyclization steps.

- In Situ Monitoring : Use PAT (Process Analytical Technology) like ReactIR to track intermediates .

Q. What strategies are used to assess bioactivity against therapeutic targets (e.g., kinases, GPCRs)?

- Molecular Docking : Screen against protein databases (PDB) to identify binding affinities.

- In Vitro Assays : Use fluorescence polarization for kinase inhibition or cAMP assays for GPCR activity.

- SAR Studies : Modify substituents (e.g., propan-2-yloxy group) to correlate structure with activity .

Data Contradiction and Validation

Q. How should researchers address conflicting toxicity data in literature?

- Tiered Testing : Start with Ames test (mutagenicity) and proceed to zebrafish embryo toxicity assays.

- Meta-Analysis : Aggregate data from structurally similar compounds (e.g., ethyl indole-2-carboxylate derivatives) to infer trends.

- QSAR Models : Predict toxicity endpoints (e.g., LD50) using tools like TEST or Toxtree .

Methodological Innovations

Q. Can machine learning predict novel derivatives with enhanced bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.